molecular formula C12H15N3O3S2 B8365313 Butyl 3-(p-nitrobenzoyl)-dithiocarbazate CAS No. 100933-86-6

Butyl 3-(p-nitrobenzoyl)-dithiocarbazate

Cat. No. B8365313
M. Wt: 313.4 g/mol
InChI Key: MBNOIYYREXXCRG-UHFFFAOYSA-N
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Patent
US04667020

Procedure details

85.9 parts n-butyl bromide are added to a suspension of 91 parts of potassium dithiocarbazate in 900 parts of N-methylpyrrolidone, while cooling with ice, and the mixture is then stirred for 2 hours at room temperature. Thereafter, 116.7 parts of p-nitrobenzoyl chloride are added while cooling with ice, stirring is continued for a further 2 hours at room temperature, and the reaction mixture is poured into 3,000 parts of ice water. The butyl 3-(p-nitrobenzoyl)-dithiocarbazate initially obtained as an oil crystallizes on standing overnight, and is then filtered off under suction and washed with water. The residue is sucked thoroughly dry and then introduced into 1,000 parts of concentrated sulfuric acid, the mixture is stirred for 1 hour at 50° C. and then poured into 3,000 parts of ice water, and the precipitate is filtered off under suction, dried, and recrystallized from glacial acetic acid. 130 parts (70% of theory) of pure 2-butylthio-5-(p-nitrophenyl)-1,3,4-thiadiazole of melting point 140° C. are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
91
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][CH2:3][CH3:4].[C:6]([S-:10])(=[S:9])[NH:7][NH2:8].[K+].[N+:12]([C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=[O:20])=[CH:17][CH:16]=1)([O-:14])=[O:13]>CN1CCCC1=O>[N+:12]([C:15]1[CH:23]=[CH:22][C:18]([C:19]([NH:8][NH:7][C:6]([S:10][CH2:1][CH2:2][CH2:3][CH3:4])=[S:9])=[O:20])=[CH:17][CH:16]=1)([O-:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)Br
Name
91
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(NN)(=S)[S-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is then stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for a further 2 hours at room temperature
Duration
2 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)NNC(=S)SCCCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.